molecular formula C13H19NO B1388023 Cyclopropyl-(4-isopropoxybenzyl)-amine CAS No. 1095226-19-9

Cyclopropyl-(4-isopropoxybenzyl)-amine

Cat. No. B1388023
M. Wt: 205.3 g/mol
InChI Key: HMUDYTAFZTXVBU-UHFFFAOYSA-N
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Description

“Cyclopropyl-(4-isopropoxybenzyl)-amine” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to other compounds such as 4-ISOPROPOXYBENZYL ALCOHOL1 and (3-CL-4-((4-ISOPROPOXYBENZYL)OXY)PH)ACETIC ACID2, which have similar structures21.



Synthesis Analysis

The synthesis of “Cyclopropyl-(4-isopropoxybenzyl)-amine” is not explicitly mentioned in the available resources. However, related compounds such as 4-Hydroxybenzyl alcohol derivatives have been synthesized from 4-Hydroxybenzyl alcohol and carboxylic acids3.



Molecular Structure Analysis

The molecular structure of “Cyclopropyl-(4-isopropoxybenzyl)-amine” is not directly available. However, related compounds such as 4-ISOPROPOXYBENZYL ALCOHOL have a linear formula of C10H14O21 and (3-CL-4-((4-ISOPROPOXYBENZYL)OXY)PH)ACETIC ACID has a linear formula of C24H32ClNO42.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Cyclopropyl-(4-isopropoxybenzyl)-amine”. However, related compounds such as 4-Hydroxybenzyl alcohol derivatives have shown sedative effects3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclopropyl-(4-isopropoxybenzyl)-amine” are not directly available. However, related compounds such as 4-ISOPROPOXYBENZYL ALCOHOL have a molecular weight of 166.22 and appear as a pale-yellow to yellow-brown liquid1.


Safety And Hazards

The safety and hazards of “Cyclopropyl-(4-isopropoxybenzyl)-amine” are not directly available. However, related compounds such as 4-ISOPROPOXYBENZYL ALCOHOL have hazard statements H302, H315, H319, H3351.


Future Directions

The future directions of “Cyclopropyl-(4-isopropoxybenzyl)-amine” are not directly available. However, related compounds such as 4-Hydroxybenzyl alcohol derivatives have shown potential as agents against insomnia3, suggesting potential therapeutic applications.


Please note that this information is based on the available resources and may not be fully accurate or complete. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

N-[(4-propan-2-yloxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(2)15-13-7-3-11(4-8-13)9-14-12-5-6-12/h3-4,7-8,10,12,14H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUDYTAFZTXVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(propan-2-yloxy)phenyl]methyl}cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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